Cas no 1398065-72-9 (3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid)
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-Dimethoxy-d6-phenyl)propionic-2,2,3,3-d4?Acid
- 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid
- CID 121487895
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- Inchi: 1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2
- InChI Key: LHHKQWQTBCTDQM-DBFNBSHFSA-N
- SMILES: O(C([2H])([2H])[2H])C1=C(C=CC(=C1)C([2H])([2H])C([2H])([2H])C(=O)O)OC([2H])([2H])[2H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 205
- XLogP3: 1.2
- Topological Polar Surface Area: 55.8
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: NA
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D460732-1mg |
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid |
1398065-72-9 | 1mg |
$ 155.00 | 2023-09-07 | ||
| TRC | D460732-10mg |
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid |
1398065-72-9 | 10mg |
$ 1206.00 | 2023-09-07 | ||
| TRC | D460732-25mg |
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid |
1398065-72-9 | 25mg |
$2406.00 | 2023-05-18 |
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid
Introduction to 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid (CAS No. 1398065-72-9)
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid, identified by the chemical identifier CAS No. 1398065-72-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and biochemical studies. This deuterated derivative of 3-(3,4-dimethoxyphenyl)propanoic acid features a carbon-13 labeled version, making it an invaluable tool for NMR spectroscopic analysis and mechanistic studies in drug metabolism. The introduction of deuterium atoms (denoted by the suffix "-d4") enhances the compound's stability and specificity in analytical techniques, facilitating more precise structural elucidation and kinetic studies.
The structural motif of 3-(3,4-Dimethoxyphenyl)propanoic acid is derived from naturally occurring phenolic compounds, which are widely recognized for their diverse biological activities. The presence of methoxy groups at the 3 and 4 positions on the aromatic ring contributes to its lipophilicity and potential interactions with biological targets. In pharmaceutical applications, such derivatives are often explored as intermediates or lead compounds in the development of novel therapeutic agents. The deuterated version (3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid) serves as a critical reference standard in high-resolution NMR spectroscopy, enabling researchers to resolve complex mixtures and study metabolic pathways with high fidelity.
Recent advancements in metabolomics have highlighted the importance of stable isotope-labeled compounds in characterizing drug metabolism. CAS No. 1398065-72-9 exemplifies this trend by providing a precisely labeled analog that minimizes interference from endogenous compounds during mass spectrometry and NMR analyses. This compound has been particularly useful in studying the metabolic fate of drugs that undergo oxidative or reductive transformations involving the phenylpropionic acid scaffold. Researchers have leveraged its unique isotopic signature to trace metabolic pathways in vitro and in vivo, contributing to a deeper understanding of drug-drug interactions and pharmacokinetic profiles.
The pharmaceutical industry has shown increasing interest in derivatives of phenylpropionic acids due to their potential as anti-inflammatory, analgesic, and neuroprotective agents. The methoxy substitution pattern enhances binding affinity to certain enzyme targets, such as cyclooxygenases (COX) or lipoxygenases, which are implicated in inflammatory responses. The deuterated analog (3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid) allows for detailed kinetic studies of these interactions, helping to elucidate binding mechanisms and optimize drug design. Such insights are crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.
In academic research, CAS No. 1398065-72-9 has been employed in synthetic chemistry to explore novel methodologies for constructing complex aromatic structures. The stability provided by deuterium labeling enables chemists to perform sensitive reactions under conditions that would otherwise be susceptible to isotope exchange artifacts. This has opened up new avenues for developing catalytic systems that preserve isotopic integrity during synthetic transformations. Additionally, the compound serves as a benchmark for validating analytical methods used in drug development pipelines, ensuring consistency across different laboratories.
The broader significance of 3-(3,4-Dimethoxyphenyl)propanoic acid derivatives extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. The structural features present in this class of compounds contribute to their utility as intermediates in synthesizing bioactive molecules with applications ranging from crop protection to material science. The deuterated version (3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid) further enhances its utility by enabling rigorous analytical characterization without compromising its structural integrity.
Future research directions may explore the potential of CAS No. 1398065-72-9 as a scaffold for developing radiolabeled probes used in positron emission tomography (PET) imaging. The incorporation of stable isotopes can facilitate the creation of PET tracers that offer high-resolution visualization of biological processes involving phenylpropionic acid metabolites. Such imaging agents could revolutionize diagnostic approaches by providing real-time insights into disease progression and treatment response.
In conclusion, 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid (CAS No. 1398065-72-9) represents a sophisticated tool with far-reaching implications in pharmaceutical research and industrial applications. Its unique isotopic labeling makes it an indispensable asset for NMR spectroscopy and metabolic studies, while its structural features position it as a promising candidate for drug discovery initiatives. As methodologies for analyzing complex molecular systems continue to evolve, compounds like this will play an increasingly pivotal role in advancing scientific understanding and innovation across multiple disciplines.
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